6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a unique structure combining an imidazole ring with a thiadiazole ring, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl₃) to yield the desired imidazo[2,1-b][1,3,4]thiadiazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Chlorophenyl)-2-(4-methylbenzyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique combination of the imidazole and thiadiazole rings, which confer distinct electronic properties and biological activities. Its specific substitution pattern also allows for targeted modifications to enhance its activity and selectivity in various applications .
Properties
Molecular Formula |
C11H8ClN3S |
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Molecular Weight |
249.72 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H8ClN3S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |
InChI Key |
ZSNGKUGMABAGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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